2,3-Dimethyl-4-(benzyloxy)benzoic acid
Description
2,3-Dimethyl-4-(benzyloxy)benzoic acid is a substituted benzoic acid derivative featuring methyl groups at the 2- and 3-positions and a benzyloxy group at the 4-position. Substituted benzoic acids are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
2,3-dimethyl-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXHCMHTCMERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(benzyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylbenzoic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,3-dimethylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure 2,3-Dimethyl-4-(benzyloxy)benzoic acid.
Industrial Production Methods
Industrial production methods for 2,3-Dimethyl-4-(benzyloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of 2,3-Dimethyl-4-(benzyloxy)benzoic acid.
Scientific Research Applications
2,3-Dimethyl-4-(benzyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-(benzyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The benzyloxy group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key structural analogs and their substituents are summarized below:
Key Observations :
- The benzyloxy group (OCH₂C₆H₅) increases molecular weight and lipophilicity compared to methoxy (OCH₃) or smaller substituents.
Physicochemical Properties
Melting Points and Solubility
Notes:
- Benzyloxy groups contribute to higher melting points due to increased molecular symmetry and intermolecular interactions .
Acidity (pKa)
| Compound | pKa (Carboxylic Proton) | pKa (Phenolic/Other Proton) | |
|---|---|---|---|
| 2-Hydroxy-4-substituted-3-azo-benzoic acids | ~2.5–3.5 | ~8.5–10.5 | |
| Unsubstituted benzoic acid | 4.2 | N/A |
Key Observations :
Key Observations :
Biological Activity
2,3-Dimethyl-4-(benzyloxy)benzoic acid is a benzoic acid derivative with potential biological significance. This compound has garnered attention in various research domains due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of 2,3-Dimethyl-4-(benzyloxy)benzoic acid is . Its structure features a benzoic acid core with two methyl groups and a benzyloxy substituent, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. In a study focusing on various benzoic acid derivatives, compounds similar to 2,3-Dimethyl-4-(benzyloxy)benzoic acid showed promising activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of benzoic acid derivatives. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cellular processes such as the ubiquitin-proteasome system and autophagy has been noted as a mechanism for its anticancer effects .
Enzyme Inhibition
2,3-Dimethyl-4-(benzyloxy)benzoic acid may act as an inhibitor of key enzymes involved in cellular metabolism. Research has shown that related compounds can inhibit cathepsins B and L, which are crucial for protein degradation processes. The binding affinity of these compounds suggests that they can effectively modulate enzyme activity, leading to enhanced proteostasis within cells .
Interaction with Cellular Pathways
The compound's interaction with cellular pathways such as apoptosis and autophagy is critical for its biological activity. Studies have indicated that it can enhance the activity of the autophagy-lysosome pathway (ALP), which plays a vital role in cellular homeostasis and response to stress .
Case Studies
- Antimicrobial Evaluation : A study evaluated various benzoic acid derivatives for their antimicrobial efficacy against different bacterial strains. Results indicated that 2,3-Dimethyl-4-(benzyloxy)benzoic acid exhibited significant inhibition zones compared to control groups .
- Cytotoxicity in Cancer Cell Lines : In vitro studies on cancer cell lines (e.g., Hep-G2 and A2058) demonstrated that this compound could induce cell death at specific concentrations without significant cytotoxicity to normal fibroblasts. This selective toxicity is promising for therapeutic applications .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
